Methyl 3-[(2-methylacryloyl)oxy]benzoate
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Overview
Description
Methyl 3-[(2-methylacryloyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl 3-[(2-methylacryloyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with 2-methylacryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+2-Methylacryloyl chlorideBaseMethyl 3-[(2-methylacryloyl)oxy]benzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is 3-carboxybenzoic acid.
Reduction: The major product is 3-hydroxybenzoic alcohol.
Substitution: The products depend on the nucleophile used; for example, using NaOMe can yield methyl 3-methoxybenzoate.
Scientific Research Applications
Methyl 3-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its reactive ester group.
Mechanism of Action
The mechanism by which Methyl 3-[(2-methylacryloyl)oxy]benzoate exerts its effects is primarily through its reactive ester group. This group can undergo polymerization reactions, forming long chains that impart desirable properties to the resulting materials. The molecular targets and pathways involved include the esterification and transesterification processes, which are catalyzed by acids or bases.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in structure but lacks the 2-methylacryloyl group.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 3-methoxybenzoate: Similar ester but with a methoxy group instead of the 2-methylacryloyl group.
Uniqueness
Methyl 3-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts additional reactivity and allows for the formation of polymers with specific properties. This makes it particularly valuable in applications requiring materials with enhanced thermal and mechanical properties.
Properties
CAS No. |
537039-99-9 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3-(2-methylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C12H12O4/c1-8(2)11(13)16-10-6-4-5-9(7-10)12(14)15-3/h4-7H,1H2,2-3H3 |
InChI Key |
KMFLVWYDTGDOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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